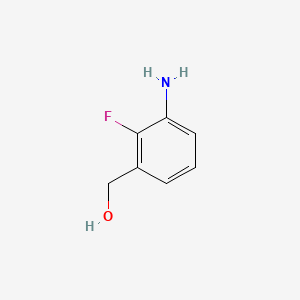










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.CCOC(C)=O>[NH2:1][C:2]1[C:3]([F:11])=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][CH:10]=1 |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
183 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
61 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
61 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred under nitrogen at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
After 5 h The reaction mixture was quenched
|
|
Duration
|
5 h
|
|
Type
|
ADDITION
|
|
Details
|
by adding MeOH
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain an orange syrup that
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned with saturated NaHCO3 (aqueous) (10 mL of saturated solution+15 mL of distilled water)
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous phase was extracted with EtOAc, organic layers
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4 (anh)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Crude was purified
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C=CC1)CO)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.808 mmol | |
| AMOUNT: MASS | 114 mg | |
| YIELD: PERCENTYIELD | 50.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |